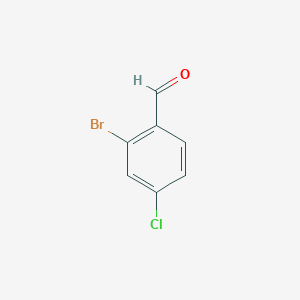

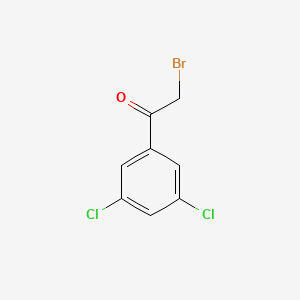

2-Bromo-1-(3,5-dichlorophenyl)ethanone

Vue d'ensemble

Description

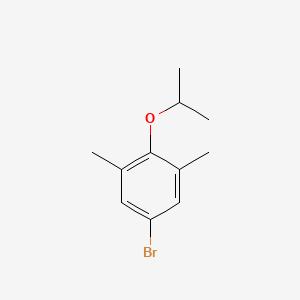

2-Bromo-1-(3,5-dichlorophenyl)ethanone, also known as this compound, is an organic compound with a molecular formula C8H5BrCl2O. It is a colorless, crystalline solid with a slight odor and is soluble in water. This compound is used in a variety of scientific and industrial applications, such as in pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other compounds, such as 2-bromo-4-chlorophenol and 2-bromo-3-chlorophenol.

Applications De Recherche Scientifique

Synthesis of Halogenated Ketones

2-Bromo-1-(3,5-dichlorophenyl)ethanone serves as a key intermediate in the synthesis of halogenated ketones. These compounds are crucial in various chemical reactions, including nucleophilic substitution reactions. For instance, the reaction of imidazole with 2-bromo-1-arylethanones, including derivatives similar to this compound, has been computationally investigated to understand their reaction mechanisms and potential applications in synthetic chemistry (Erdogan & Erdoğan, 2019).

Chiral Synthesis

The compound has also been used in the enantioselective synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals. A study demonstrated the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from a similar bromo-chlorophenyl ketone, showcasing the utility of such compounds in creating chiral molecules with high enantiomeric purities (Zhang et al., 2014).

Biotransformation Studies

Research into biotransformation processes involving halogenated ketones, akin to this compound, has shown the potential for microbial synthesis of chiral intermediates. A study involving the biocatalysis of a related chloro-dichlorophenyl ethanone by Acinetobacter sp. achieved high stereoselectivity, demonstrating the compound's role in producing chiral intermediates for antifungal agents (Miao et al., 2019).

Molecular Recognition Studies

In molecular recognition studies, compounds structurally similar to this compound have been used to synthesize and analyze supramolecular assemblies. These studies provide insights into the interactions between molecules and can lead to the development of new materials and sensors (Varughese & Pedireddi, 2006).

Safety and Hazards

The safety information for “2-Bromo-1-(3,5-dichlorophenyl)ethanone” includes several hazard statements: H317, H319 . Precautionary statements include P280, P305, P338, P351 . It’s important to handle this compound with appropriate safety measures, including wearing suitable gloves/gauntlets, eye protection, and protective clothing .

Propriétés

IUPAC Name |

2-bromo-1-(3,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDAJLDRUMPXDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504671 | |

| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53631-13-3 | |

| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.